2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene

Vue d'ensemble

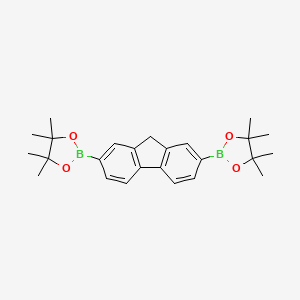

Description

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is a boronic acid derivative of fluorene, characterized by the presence of two boronic ester groups at the 2 and 7 positions of the fluorene core. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of fluorene with bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium-based catalyst, under inert atmosphere conditions. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and large-scale purification techniques to ensure the production of high-quality material suitable for commercial applications.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to form fluorene derivatives with different functional groups.

Substitution Reactions: The boronic ester groups can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), aryl/vinyl halides, base (e.g., sodium carbonate), organic solvents (e.g., toluene, THF).

Oxidation: Oxidizing agents such as chromium(VI) oxide or manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Biaryl and Styrene Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.

Fluorenone Derivatives: Resulting from oxidation reactions.

Fluorene Derivatives: Resulting from reduction reactions.

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is utilized in the development of OLEDs due to its ability to enhance light emission efficiency and stability. The compound acts as a host material for phosphorescent dopants, improving device performance. For instance:

- Case Study : A study demonstrated that OLEDs incorporating this compound exhibited improved luminous efficiency and longer operational lifetimes compared to traditional OLED materials .

Organic Field-Effect Transistors (OFETs)

The compound serves as a semiconductor in OFET applications. Its high charge mobility makes it suitable for fabricating thin-film transistors. Researchers have reported:

- Performance Metrics : Devices fabricated using this compound achieved charge mobilities exceeding 1 cm²/V·s, indicating its potential for high-performance electronic applications .

Photovoltaic Devices

In the realm of solar energy conversion, this boronic ester is employed in the synthesis of low-bandgap polymers that can absorb a broader spectrum of sunlight:

- Case Study : The integration of this compound into polymer solar cells has led to power conversion efficiencies (PCE) reaching up to 6.7%, showcasing its effectiveness as a building block for efficient photovoltaic materials .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with boronic acid pinacol esters. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Mécanisme D'action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester groups act as electrophiles, reacting with nucleophiles to form new carbon-carbon bonds. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.

Molecular Targets and Pathways Involved:

Palladium Catalysts: Facilitate the formation of the palladium-boron complex.

Nucleophiles: Various nucleophiles can participate in the reaction, leading to the formation of diverse products.

Comparaison Avec Des Composés Similaires

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another boronic acid derivative used in cross-coupling reactions.

9,9-Dihexylfluorene-2,7-diboronic Acid Bis (pinacol) Ester: A similar compound with hexyl substituents, used in material science.

Uniqueness: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is unique in its ability to undergo cross-coupling reactions with a wide range of nucleophiles, making it a versatile reagent in organic synthesis.

Activité Biologique

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is a compound that has garnered attention in the field of organic electronics and materials science due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its synthesis, characterization, and implications in various biological contexts.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₈B₂O₄ |

| Molecular Weight | 568.328 g/mol |

| Purity | >98% (HPLC) |

| Appearance | White crystals |

| Melting Point | 128 °C - 130 °C |

Synthesis and Characterization

The synthesis of this compound involves the reaction of boronic acid derivatives with fluorene-based compounds. The resulting product is a boronate ester that can be utilized in various applications including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis Reaction:

The general reaction can be summarized as follows:

Antioxidant Properties

Research indicates that compounds containing boronates exhibit significant antioxidant activity. The presence of the dioxaborolane moiety enhances the ability of the compound to scavenge free radicals. This property is crucial for applications in biomedical fields where oxidative stress is a concern.

Photocatalytic Activity

Recent studies have demonstrated that polyfluorene-based compounds can serve as effective photocatalysts for hydrogen production through water splitting. The incorporation of this compound into polymer matrices has shown improved photocatalytic efficiency under solar light illumination.

Case Study:

In a study by Wu et al., polyfluorene-based conjugated polyelectrolytes were modified with grafted groups to enhance photocatalytic activity. The optimized structure exhibited a hydrogen evolution rate of 1806 μmol hg, showcasing the potential of such materials in renewable energy applications .

Applications in Organic Electronics

The compound's structural features make it suitable for various applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs): Its high electron mobility and stability make it an excellent candidate for use in OLEDs.

- Organic Photovoltaics (OPVs): The compound can be utilized as a donor material in OPVs due to its favorable energy levels and charge transport properties.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32B2O4/c1-22(2)23(3,4)29-26(28-22)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)27-30-24(5,6)25(7,8)31-27/h9-12,14-15H,13H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOBHHBYYHMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.